molecular formula C7H9N3O4 B3322840 (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol CAS No. 1541204-54-9

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Cat. No.: B3322840
CAS No.: 1541204-54-9
M. Wt: 199.16 g/mol
InChI Key: VMQVWUMZNJQPJV-UHFFFAOYSA-N
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Description

(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a nitroimidazole-oxazine hybrid compound, serving as a critical intermediate in synthesizing dual-acting antimicrobial conjugates. Its structure comprises a bicyclic nitroimidazole-oxazine core with a hydroxymethyl (-CH2OH) substituent at the 7-position (Figure 1). This compound is synthesized via silyl ether deprotection (e.g., using HCl/EtOH) from intermediates like silyl ether 12 or through aromatic substitution and Suzuki coupling with oxazolidinone precursors .

The nitroimidazole moiety is a pharmacophore shared with antitubercular drugs like pretomanid (PA-824), enabling anaerobic bioactivation via nitroreductases . The hydroxymethyl group enhances solubility and provides a functional handle for conjugation, as seen in compounds like 19a–c, which combine the nitroimidazole-oxazine core with oxazolidinones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQVWUMZNJQPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of a suitable precursor, followed by cyclization to form the imidazo-oxazine ring

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Key parameters such as temperature, pressure, and the concentration of reactants are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activity.

    Substitution: The methanol group can be substituted with other functional groups to create a range of analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Research includes evaluating their efficacy as antimicrobial, antiviral, or anticancer agents.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Pretomanid (PA-824)
  • Structure : (6S)-2-Nitro-6-[(4-trifluoromethoxybenzyl)oxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine .
  • Key Differences: Pretomanid has a lipophilic trifluoromethoxybenzyloxy group at the 6-position, whereas the methanol derivative features a polar hydroxymethyl group at the 7-position.
  • Activity : Pretomanid targets Mycobacterium tuberculosis (Mtb) via deazoflavin-dependent nitroreductase (Ddn)-mediated activation, producing cytotoxic metabolites. However, resistance arises from ddn mutations (MIC >20 µg/mL) .
Linezolid-Oxazolidinone Conjugates (e.g., 19a–c)
  • Structure: Conjugates link the methanol derivative’s hydroxymethyl group to oxazolidinones via pyrimidine/pyridine linkers .
  • Activity: These hybrids retain potency against linezolid-resistant Mtb strains (MIC: 0.15–8.18 µg/mL) by dual inhibition of ribosomal protein L3 (via oxazolidinone) and nitroimidazole bioactivation .
7-Methyl Analogues (e.g., 17b)
  • Structure : Methyl substitution at the 7-position instead of hydroxymethyl .
Key Findings:

Overcoming Resistance : Conjugates like 19b retain sub-µg/mL MICs against both linezolid- and pretomanid-resistant strains, leveraging dual mechanisms .

Role of Hydroxymethyl Group : The -CH2OH group enables conjugation while maintaining nitroimidazole bioactivation. In contrast, pretomanid’s bulky substituents limit activity against resistant strains .

Pharmacokinetic and Mechanistic Insights

  • Target Interactions : Molecular docking shows the nitroimidazole-oxazine core interacts with Ddn’s F17, S78, and Y133 residues, similar to pretomanid .

Biological Activity

(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C6H7N3O4
  • Molecular Weight : 185.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its nitro group, which is known to undergo reduction in bacterial systems to generate reactive nitrogen species. These species can disrupt cellular processes and inhibit bacterial growth. The compound has been shown to interact with key metabolic pathways in bacteria, particularly those involved in fatty acid synthesis and energy metabolism.

Antimicrobial Activity

Recent studies have highlighted the efficacy of this compound against various strains of Mycobacterium tuberculosis. The compound exhibits potent antitubercular activity through mechanisms that include:

  • Inhibition of InhA : This enzyme is crucial for fatty acid synthesis in mycobacteria. Inhibition leads to disrupted cell wall biosynthesis.
  • Release of Nitric Oxide (NO) : The compound's metabolism can lead to the release of NO, a signaling molecule that possesses antimicrobial properties.

Research Findings

A comprehensive study evaluated the activity of the compound against multiple strains of M. tuberculosis and assessed its pharmacokinetic properties. The findings are summarized in Table 1.

StrainMIC (μg/mL)Resistance ProfileEfficacy (%)
H37Rv0.25Sensitive95
MDR-TB1.0Resistant60
XDR-TB4.0Highly Resistant30

Table 1: Summary of antimicrobial activity against various strains of Mycobacterium tuberculosis.

Case Studies

  • Study on Antitubercular Efficacy :
    A study published in the Journal of Medicinal Chemistry assessed a series of nitroimidazole derivatives for their antitubercular activity. The results indicated that compounds similar to this compound showed significant inhibition against both drug-sensitive and drug-resistant strains of M. tuberculosis .
  • Mechanistic Insights :
    Another research effort utilized an intrabacterial drug metabolism platform to demonstrate the kinetics of NO release and its relationship with the compound's efficacy against intracellular bacteria . This study emphasized the role of nitroreductases in activating the compound within bacterial cells.

Q & A

Q. Basic Research Focus

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254–310 nm) for purity assessment. Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., imidazole ring protons at δ 7.2–8.0 ppm) and nitro group presence (NOESY for spatial proximity analysis) .
  • Stability testing : Store at 2–8°C in dark, anhydrous conditions to prevent nitro group degradation .

How can computational methods (e.g., QSAR, molecular docking) predict modifications to enhance solubility without compromising activity?

Q. Advanced Research Focus

  • QSAR Models : Four-feature QSAR models correlate logP, polar surface area, and substituent electronic effects with MIC values. For example, introducing hydrophilic groups (e.g., -OH, -NH2_2) at the 6-position improves aqueous solubility while maintaining potency .
  • Docking Simulations : Molecular dynamics (e.g., GROMACS) predict binding to M. tuberculosis nitroreductase. Prioritize modifications that stabilize hydrogen bonds with active-site residues (e.g., Tyr318) .

What in vitro models assess metabolic stability and toxicity profiles of this compound?

Q. Advanced Research Focus

  • Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) to measure half-life (t1/2t_{1/2}) and identify metabolites (e.g., nitroreduction products) via LC-MS/MS .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., Vero, HepG2) to determine selectivity indices (SI = IC50_{50}/MIC). Related analogs (e.g., TBA-354) show SI >100, indicating low off-target toxicity .

How do structural modifications impact antioxidant activity in related imidazo-oxazine derivatives?

Q. Basic Research Focus

  • DPPH Assays : Test radical scavenging at 5 mM concentration; IC50_{50} values correlate with electron-donating groups (e.g., -OH, -OCH3_3) on the imidazole ring .
  • Mechanistic insights : Antiradical activity arises from hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, validated via UV-Vis spectroscopy and kinetic studies .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection due to H302 toxicity (harmful if swallowed) .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO4_4) before disposal to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol
Reactant of Route 2
(2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

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